molecular formula C8H17NO2 B13392769 Methyl 2-(ethylamino)-3-methylbutanoate

Methyl 2-(ethylamino)-3-methylbutanoate

Cat. No.: B13392769
M. Wt: 159.23 g/mol
InChI Key: XATDCKLAMMLRGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-Methyl 2-(ethylamino)-3-methylbutanoate is a chiral compound with a molecular formula of C8H17NO2. This compound is known for its unique chemical structure and properties, making it a subject of interest in various scientific fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Methyl 2-(ethylamino)-3-methylbutanoate typically involves the reaction of (S)-2-(ethylamino)-3-methylbutanoic acid with methanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified using standard techniques such as distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of (S)-Methyl 2-(ethylamino)-3-methylbutanoate may involve continuous flow reactors to optimize yield and efficiency. The use of high-pressure reactors and advanced purification methods such as chromatography can further enhance the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-Methyl 2-(ethylamino)-3-methylbutanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as sodium hydroxide or other strong bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

(S)-Methyl 2-(ethylamino)-3-methylbutanoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.

    Industry: It is used in the production of fine chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of (S)-Methyl 2-(ethylamino)-3-methylbutanoate involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • ®-Methyl 2-(ethylamino)-3-methylbutanoate
  • Methyl 2-(ethylamino)-3-methylbutanoate (racemic mixture)
  • Ethyl 2-(ethylamino)-3-methylbutanoate

Uniqueness

(S)-Methyl 2-(ethylamino)-3-methylbutanoate is unique due to its specific stereochemistry, which can result in different biological activities and properties compared to its racemic or other stereoisomeric forms. This stereochemistry can influence its binding affinity to molecular targets and its overall efficacy in various applications.

Properties

IUPAC Name

methyl 2-(ethylamino)-3-methylbutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2/c1-5-9-7(6(2)3)8(10)11-4/h6-7,9H,5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XATDCKLAMMLRGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(C(C)C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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